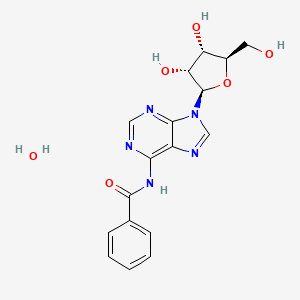

N6-Benzoyladenosine Hydrate

Description

N6-Benzoyladenosine Hydrate (CAS 4546-55-8) is a synthetic nucleoside derivative widely used in oligonucleotide synthesis and pharmaceutical research. Its molecular formula is C₁₇H₁₇N₅O₅ (MW: 371.35), featuring a benzoyl group at the N6 position of adenine and a ribose sugar with hydroxyl groups at 2', 3', and 5' positions. Key properties include:

It serves as a critical intermediate in regioselective modifications, such as phenylcarbamoylation, where it yields 3'- and 2'-phenylcarbamates (60% and 17%, respectively) under specific conditions .

Properties

IUPAC Name |

N-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O5.H2O/c23-6-10-12(24)13(25)17(27-10)22-8-20-11-14(18-7-19-15(11)22)21-16(26)9-4-2-1-3-5-9;/h1-5,7-8,10,12-13,17,23-25H,6H2,(H,18,19,21,26);1H2/t10-,12-,13-,17-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANXTUYIDDMEDSP-FKVBDRBCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N6-Benzoyladenosine Hydrate typically involves multiple steps. One common method starts with the protection of the hydroxyl groups on the ribose sugar, followed by the formation of the glycosidic bond with the purine base. The benzamide group is then introduced through an amide coupling reaction. The final step involves deprotection of the hydroxyl groups to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification techniques. The use of high-performance liquid chromatography (HPLC) and other analytical methods ensures the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N6-Benzoyladenosine Hydrate undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The benzamide group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Pharmacological Applications

-

Anticancer Research :

- N6-Benzoyladenosine has shown promise in inhibiting cancer cell proliferation. Studies indicate that it can induce apoptosis in specific cancer cell lines, making it a candidate for further investigation as an anticancer agent.

-

Neuropharmacology :

- The compound has been studied for its effects on neurotransmitter systems. It may modulate the activity of certain receptors, potentially leading to therapeutic applications in neurodegenerative diseases and mood disorders.

-

Cardiovascular Research :

- N6-Benzoyladenosine's influence on vascular smooth muscle cells has been explored, indicating potential benefits in managing cardiovascular diseases through modulation of cellular signaling pathways.

Biochemical Applications

-

Enzyme Inhibition :

- Research has demonstrated that N6-benzoyladenosine can act as an inhibitor for specific enzymes involved in nucleotide metabolism. This property is crucial for studies aimed at understanding metabolic pathways and developing enzyme inhibitors for therapeutic purposes.

-

Cell Signaling Studies :

- The compound is utilized in cell signaling studies to elucidate the roles of adenosine derivatives in cellular communication and response mechanisms. Its ability to mimic natural nucleosides makes it a valuable tool for investigating adenosine receptor functions.

Molecular Biology Applications

-

Gene Expression Studies :

- N6-Benzoyladenosine has been employed in experiments assessing gene expression regulation. Its effects on mRNA stability and translation efficiency provide insights into post-transcriptional regulation mechanisms.

-

RNA Modification Research :

- The compound is also relevant in studies focusing on RNA modifications, particularly methylation patterns that influence RNA stability and function. Understanding these modifications can lead to advances in RNA biology and therapeutic interventions.

Case Studies

Mechanism of Action

The mechanism of action of N6-Benzoyladenosine Hydrate involves its interaction with specific molecular targets. The purine base can bind to enzymes or receptors, influencing various biochemical pathways. The benzamide group may enhance the compound’s binding affinity and specificity, leading to more potent biological effects.

Comparison with Similar Compounds

N6-Benzoyl-2'-deoxyadenosine Hydrate (CAS 305808-19-9)

- Structure : Replaces ribose with 2'-deoxyribose (lacks 2'-OH group).

- Molecular formula : C₁₇H₁₇N₅O₄ (MW: 355.35)

- Physical properties :

- Key differences: The absence of 2'-OH makes it suitable for DNA synthesis, contrasting with the RNA-targeted ribose in N6-Benzoyladenosine Hydrate. Lower molecular weight and density compared to the ribose analog .

N6-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyadenosine (CAS 64325-78-6)

- Structure : Incorporates a dimethoxytrityl (DMT) group at the 5'-OH position.

- Key differences :

N6-Benzoyl-3'-O-methyl-D-adenosine (CAS 85090-30-8)

Thymidine Derivatives

- Example : Thymidine (2'-deoxy) forms 5'-phenylcarbamates with 93% yield under similar conditions .

- Key difference : The absence of a 2'-OH group in thymidine shifts reactivity to the 5'-OH, highlighting the role of sugar conformation in regioselectivity .

Comparative Data Table

Q & A

Q. What are the critical physical and chemical properties of N6-Benzoyladenosine Hydrate relevant to experimental design?

this compound (C₁₇H₁₇N₅O₅, MW 371.35) is a white crystalline solid with a melting point of 141–145°C . It is insoluble in water but may dissolve in polar aprotic solvents like DMSO (as indicated by its use in studies involving cyclic AMP analogues) . Its density (1.7 g/cm³) and hygroscopic nature necessitate storage at 0°C in airtight containers to prevent degradation . Researchers should verify batch-specific solubility and stability data before use, as variations in hydration states or impurities can alter properties .

Q. How should researchers safely handle and store this compound in laboratory settings?

- Handling: Use PPE (gloves, lab coats, safety goggles) and work in a fume hood to avoid inhalation or skin contact, as the compound may cause acute toxicity or sensitization .

- Storage: Keep in a cool, dark, dry environment (<0°C) away from oxidizing agents, which may trigger decomposition into CO, CO₂, and NOx .

- Waste disposal: Follow institutional guidelines for hazardous organic waste, as improper disposal risks environmental contamination .

Q. What analytical methods are recommended for verifying the purity of this compound?

- HPLC: Assess purity using reverse-phase chromatography with UV detection (λ = 260 nm for adenine derivatives) .

- NMR: Confirm structural integrity via ¹H/¹³C NMR, checking for residual solvents or benzoyl-group degradation .

- Mass spectrometry: Validate molecular weight (m/z 371.35) and detect impurities .

Advanced Research Questions

Q. How can researchers address contradictions in reported melting points (141–145°C vs. 242°C) for N6-Benzoyl derivatives?

The discrepancy arises from differences in hydration states or compound variants (e.g., N6-Benzoyladenine vs. This compound). For example, anhydrous N6-Benzoyladenine melts at 242°C , while the hydrated adenosine form melts at 141–145°C . To resolve ambiguity:

- Conduct thermogravimetric analysis (TGA) to detect hydration water loss .

- Compare IR spectra to distinguish between adenine and adenosine derivatives .

Q. What experimental strategies mitigate solubility limitations of this compound in aqueous buffers?

- Co-solvents: Use DMSO or DMF (≤10% v/v) to enhance solubility while ensuring compatibility with biological assays .

- Derivatization: Synthesize phosphate or acetylated derivatives to improve hydrophilicity .

- Micelle encapsulation: Employ nonionic surfactants (e.g., Tween-80) for in vitro studies requiring aqueous media .

Q. How does this compound function as a cAMP analogue in signal transduction studies?

The benzoyl group stabilizes the compound against enzymatic hydrolysis, mimicking cAMP’s role in activating protein kinase A (PKA). In ciliates like Paramecium, it induces phosphorylation cascades linked to motility and gene regulation . Key applications include:

- Dose optimization: Test 1–100 µM ranges to avoid off-target effects on adenosine receptors.

- Control experiments: Compare with non-hydrolyzable cAMP analogues (e.g., Sp-cAMPS) to isolate benzoyl-specific effects .

Q. What are the best practices for ensuring reproducibility in studies involving this compound?

- Batch validation: Characterize each synthesis batch via LC-MS to confirm consistency in hydration state and purity .

- Stability monitoring: Perform accelerated aging tests (e.g., 40°C/75% RH for 14 days) to assess degradation under stress conditions .

- Negative controls: Include unmodified adenosine in assays to rule out nonspecific interactions .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.